molecular formula C6H6N2O2 B1432526 5-Methylpyridazine-3-carboxylic acid CAS No. 1211578-14-1

5-Methylpyridazine-3-carboxylic acid

Cat. No. B1432526
M. Wt: 138.12 g/mol
InChI Key: AZJKROFAZZLKRH-UHFFFAOYSA-N
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Description

5-Methylpyridazine-3-carboxylic acid is a chemical compound with the molecular formula C6H6N2O2 and a molecular weight of 138.13 . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for 5-Methylpyridazine-3-carboxylic acid is 1S/C6H6N2O2/c1-4-2-5(6(9)10)8-7-3-4/h2-3H,1H3,(H,9,10) and the InChI key is AZJKROFAZZLKRH-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Methylpyridazine-3-carboxylic acid are not available, a study on the bromination of a similar compound, 5-Methylpyridine-2,3-dicarboxylic acid, suggests that these types of reactions can be initiated by free radicals .


Physical And Chemical Properties Analysis

5-Methylpyridazine-3-carboxylic acid is a white to yellow solid . It has a molecular weight of 138.12 and a density of 1.3±0.1 g/cm3 . The boiling point and melting point are not specified .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Tautomeric Forms: Methylated derivatives of 6-hydroxypyridazine-3-carboxylic acid, including forms related to 5-Methylpyridazine-3-carboxylic acid, have been studied for their tautomeric forms and specific intermolecular interactions. These compounds exhibit equilibrium between lactam and lactim tautomers, affecting the synthesis of their methylated derivatives. Additionally, the study observed an increased lipophilicity correlated with the formation of CH⋯O bonds in these compounds (Katrusiak, Piechowiak, & Katrusiak, 2011).

Synthesis Optimization

  • Improved Synthesis Methods: There has been research on optimizing the synthesis of 5-Methylpyridine-3-carboxylic acid, with a focus on improving the yield and practicality of the process for industrial applications. This optimization is important for its intermediate role in the synthesis of compounds like Rupatadine (Xiong, 2005).

Applications in Medicinal Chemistry

  • Potential PET Agent Synthesis: A study synthesized a compound incorporating 5-Methylpyridine-2-yl as part of a new potential PET (Positron Emission Tomography) agent for imaging IRAK4 enzyme in neuroinflammation contexts. This demonstrates the application of 5-Methylpyridine derivatives in advanced medical imaging technologies (Wang et al., 2018).

Industrial Synthesis and Applications

  • Progress in Pharmaceutical Intermediates: 5-Methylpyrazine-2-carboxylic acid, closely related to 5-Methylpyridazine-3-carboxylic acid, has seen significant advancements in synthesis methods, including chemical, electrochemical, and microbial synthesis. This highlights its importance as a pharmaceutical intermediate (Jin-quan, 2013).

Ecological Production Methods

  • Green Chemistry in Production: Research has focused on ecological methods to produce nicotinic acid, a pyridine carboxylic acid, highlighting the growing interest in sustainable and environmentally friendly production methods for such compounds (Lisicki, Nowak, & Orlińska, 2022).

Synthesis of Related Compounds

  • Synthesis of Related Derivatives: Studies have been conducted on the efficient synthesis of derivatives like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, showcasing the versatility and broad application of pyridine carboxylic acids in chemical synthesis (Hirokawa, Horikawa, & Kato, 2000).

Biochemical Applications

  • Investigating Enzyme Mechanisms: 5-Methylpyridazine-3-carboxylic acid and its derivatives have been used in studies investigating the mechanisms of enzymes like MHPC oxygenase, which catalyzes the oxygenation of MHPC to form specific acids. Such studies are crucial for understanding biochemical pathways and enzyme functionality (Chaiyen et al., 2004).

Safety And Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-methylpyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4-2-5(6(9)10)8-7-3-4/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJKROFAZZLKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylpyridazine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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